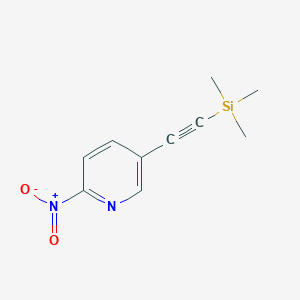
2-Nitro-5-((trimethylsilyl)ethynyl)pyridine
Vue d'ensemble
Description
2-Nitro-5-((trimethylsilyl)ethynyl)pyridine: is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the second position and a trimethylsilanylethynyl group (-Si(CH3)3) at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine typically involves the nitration of a pyridine derivative followed by the introduction of the trimethylsilanylethynyl group. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The trimethylsilanylethynyl group can be introduced through a subsequent reaction with trimethylsilylacetylene under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The trimethylsilanylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-5-trimethylsilanylethynyl-pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study the interactions of nitro and trimethylsilanylethynyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its nitro and trimethylsilanylethynyl groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trimethylsilanylethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Molecular Targets and Pathways:
Nitro Group: Can interact with enzymes and proteins through redox reactions, potentially leading to the inhibition of enzymatic activity or the generation of reactive oxygen species (ROS).
Trimethylsilanylethynyl Group: Can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
2-Nitro-5-ethynyl-pyridine: Lacks the trimethylsilanylethynyl group, resulting in different chemical properties and reactivity.
2-Nitro-5-trimethylsilanyl-pyridine:
2-Nitro-5-trimethylsilanylethynyl-benzene: Contains a benzene ring instead of a pyridine ring, leading to different chemical behavior and applications.
Uniqueness: 2-Nitro-5-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both nitro and trimethylsilanylethynyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H12N2O2Si |
|---|---|
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
trimethyl-[2-(6-nitropyridin-3-yl)ethynyl]silane |
InChI |
InChI=1S/C10H12N2O2Si/c1-15(2,3)7-6-9-4-5-10(11-8-9)12(13)14/h4-5,8H,1-3H3 |
Clé InChI |
YISVKJAIWAOKKM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CN=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















